molecular formula C35H37NO4 B11534976 Ethyl 1-(adamantane-1-carbonyl)-3-benzoyl-2-phenyl-1,2,3,8a-tetrahydroindolizine-6-carboxylate

Ethyl 1-(adamantane-1-carbonyl)-3-benzoyl-2-phenyl-1,2,3,8a-tetrahydroindolizine-6-carboxylate

Cat. No.: B11534976
M. Wt: 535.7 g/mol
InChI Key: MJZHJIOQXQPFOO-SHJUASLHSA-N
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Description

Ethyl 1-(adamantane-1-carbonyl)-3-benzoyl-2-phenyl-1,2,3,8a-tetrahydroindolizine-6-carboxylate is a complex organic compound that incorporates multiple functional groups, including adamantane, benzoyl, and indolizine moieties

Preparation Methods

The synthesis of Ethyl 1-(adamantane-1-carbonyl)-3-benzoyl-2-phenyl-1,2,3,8a-tetrahydroindolizine-6-carboxylate involves several steps, starting with the preparation of the adamantane derivative. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate can then be further functionalized to introduce the benzoyl and indolizine groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Ethyl 1-(adamantane-1-carbonyl)-3-benzoyl-2-phenyl-1,2,3,8a-tetrahydroindolizine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and adamantane moieties.

    Addition: Radical addition reactions can be performed, especially involving the adamantane group.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(adamantane-1-carbonyl)-3-benzoyl-2-phenyl-1,2,3,8a-tetrahydroindolizine-6-carboxylate involves interactions with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, potentially altering membrane fluidity and function. The benzoyl and indolizine groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 1-(adamantane-1-carbonyl)-3-benzoyl-2-phenyl-1,2,3,8a-tetrahydroindolizine-6-carboxylate can be compared with other adamantane derivatives, such as:

Properties

Molecular Formula

C35H37NO4

Molecular Weight

535.7 g/mol

IUPAC Name

ethyl (1S,2R,3S,8aS)-1-(adamantane-1-carbonyl)-3-benzoyl-2-phenyl-1,2,3,8a-tetrahydroindolizine-6-carboxylate

InChI

InChI=1S/C35H37NO4/c1-2-40-34(39)27-13-14-28-30(33(38)35-18-22-15-23(19-35)17-24(16-22)20-35)29(25-9-5-3-6-10-25)31(36(28)21-27)32(37)26-11-7-4-8-12-26/h3-14,21-24,28-31H,2,15-20H2,1H3/t22?,23?,24?,28-,29-,30+,31-,35?/m0/s1

InChI Key

MJZHJIOQXQPFOO-SHJUASLHSA-N

Isomeric SMILES

CCOC(=O)C1=CN2[C@@H](C=C1)[C@H]([C@@H]([C@H]2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C56CC7CC(C5)CC(C7)C6

Canonical SMILES

CCOC(=O)C1=CN2C(C=C1)C(C(C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C56CC7CC(C5)CC(C7)C6

Origin of Product

United States

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